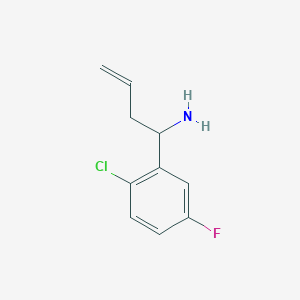

1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

Description

1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine is a chiral amine featuring a but-3-enyl chain and a substituted aromatic ring. The compound’s structure includes a 2-chloro-5-fluorophenyl group, which introduces steric and electronic effects due to the ortho-chloro and para-fluoro substituents. Applications of similar amines span asymmetric catalysis, pharmacological intermediates, and fluorescent probes .

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2 |

InChI Key |

RSXIOALPSYUFAD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Wittig-Horner Type Reaction Approach

One industrially viable method, adapted from related chlorofluoroaryl propylene syntheses, involves a Wittig-Horner reaction using phosphonic acid diesters and fluoro-substituted acetophenones or analogs. The process includes:

Step 1: Preparation of o-chlorobenzyl phosphonic acid diester by refluxing 2-chlorobenzyl chloride with trialkyl phosphite (e.g., triethyl phosphite) at 170–180 °C under reflux conditions, followed by vacuum distillation to remove excess reagents.

Step 2: Reaction of the prepared o-chlorobenzyl phosphonic acid diester with fluoro acetophenone derivatives in a polar aprotic solvent (benzene, toluene, or xylene) under strong alkaline conditions (using sodium methylate, sodium ethylate, sodium tert-butoxide, sodium hydroxide, or potassium hydroxide). Catalysts such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone are added to accelerate the reaction.

Reaction Conditions: Temperature maintained between 0–50 °C, reaction time 2–24 hours, with molar ratios optimized for high yield (phosphonic acid diester to fluoro acetophenone approximately 1:1 to 1:1.5).

Outcome: This method yields 1-(2-chloro-phenyl)-2-(4-fluorophenyl) propylene derivatives with yields exceeding 94%, suitable for industrial scale-up due to mild reaction conditions and commercially available reagents.

| Parameter | Details |

|---|---|

| Starting materials | 2-chlorobenzyl chloride, trialkyl phosphite, fluoro acetophenone |

| Solvent | Benzene, toluene, dimethylbenzene |

| Catalyst | DMF, DMSO, N-methylpyrrolidone |

| Base | Sodium methylate, sodium ethylate, sodium tert-butoxide, NaOH, KOH |

| Temperature | 0–50 °C |

| Reaction time | 2–24 hours |

| Yield | >94% |

Note: Although this method is reported for related compounds, it provides a foundational approach adaptable for synthesizing the but-3-en-1-amine analog by further functional group transformations.

Direct Synthesis from 2-Chloro-5-fluoroaniline

Another common synthetic route begins with 2-chloro-5-fluoroaniline, a commercially available precursor. The general approach involves:

Step 1: Functionalization of the aromatic amine to introduce the but-3-en-1-amine side chain, often via alkylation or reductive amination with appropriate aldehydes or ketones bearing the allylic chain.

Step 2: Control of stereochemistry at the chiral center using chiral catalysts or chiral auxiliary agents during the amination step to obtain the desired enantiomer.

Step 3: Purification by standard chromatographic or crystallization techniques to achieve high enantiomeric purity.

This method emphasizes careful reagent and condition selection to maintain halogen substituents and avoid side reactions, with mild reaction conditions preferred to preserve the integrity of the compound.

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-5-fluoroaniline |

| Key reagents | Allylic aldehydes or ketones, chiral catalysts/auxiliaries |

| Reaction type | Alkylation, reductive amination |

| Stereochemical control | Chiral catalysts or auxiliaries |

| Purification | Chromatography, recrystallization |

| Yield | Variable, optimized via reaction conditions |

This approach is typical in medicinal chemistry labs focusing on chiral amine synthesis and allows for tailoring the stereochemistry and purity required for pharmacological applications.

Research Findings and Optimization

Catalyst Effects: Use of polar aprotic solvents such as DMF and DMSO as catalysts in the Wittig-Horner reaction significantly reduces reaction times (by over 4 hours) and improves equipment throughput, enhancing industrial applicability.

Environmental and Cost Considerations: Replacing triphenylphosphine with trialkyl phosphites reduces raw material costs and environmental impact, making the process greener and more sustainable.

Yield and Purity: Optimized molar ratios and reaction conditions yield products with purity and content exceeding 94%, meeting stringent industrial and research standards.

Stereochemistry: The chiral center adjacent to the amine group requires precise control during synthesis to ensure the desired enantiomer is obtained, critical for biological activity. Advanced asymmetric synthesis techniques or chiral resolution methods are employed.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reaction(s) | Catalysts/Bases | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Wittig-Horner Reaction | 2-chlorobenzyl chloride, fluoro acetophenone | Formation of phosphonic acid diester and olefination | DMF, DMSO, NMP; NaOMe, NaOH, KOH | 0–50 °C, 2–24 h | >94% purity, high yield | Industrial scale, cost-effective, mild |

| Reductive Amination/Alkylation | 2-chloro-5-fluoroaniline, allylic aldehydes/ketones | Alkylation or reductive amination | Chiral catalysts/auxiliaries | Mild conditions, stereocontrol | Variable, optimized | Suitable for chiral synthesis, medicinal chemistry |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance the electrophilicity of the aromatic ring, influencing reactivity in cross-coupling reactions. The 5-fluoro substituent in the target compound may improve metabolic stability in drug design .

- Synthetic Yields : Yields for but-3-en-1-amine derivatives vary with substituent complexity. For example, 4-chlorophenyl derivatives achieve 98% yield , while bulkier substituents (e.g., isopropyl) yield 85% .

Spectroscopic and Physicochemical Comparisons

NMR Chemical Shifts (Selected Examples):

- 1-(4-Chlorophenyl)but-3-en-1-amine :

- 1-(4-Methoxyphenyl)but-3-en-1-amine :

- PIPBA (Fluorescent Probe) :

Solubility : Hydrophobic aromatic substituents (e.g., biphenyl in 5.10a ) reduce aqueous solubility compared to polar groups (e.g., -OCH₃ in 5.10b ).

Biological Activity

1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine, a compound with notable pharmacological properties, has been investigated for its biological activities, particularly in relation to cancer, inflammation, and infectious diseases. This article provides a comprehensive overview of its biological activity based on existing research findings.

The compound's structure features a butenyl chain linked to a chloro-fluorophenyl moiety, which contributes to its biological activity. The presence of halogens (chlorine and fluorine) is known to influence the compound's interaction with biological targets, enhancing its efficacy in various applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

The compound reportedly inhibits cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) cells without affecting cell viability significantly. In an orthotopic metastatic mouse model, it reduced metastasis to the liver when administered at a dose of 10 mg/kg .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. It has shown to inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported at low micromolar concentrations, indicating substantial anti-inflammatory activity .

Antiviral Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antiviral effects against Middle East respiratory syndrome coronavirus (MERS-CoV). Studies revealed that it effectively protects cells from viral infection by inhibiting viral RNA replication and protein expression .

The compound primarily acts as an EPAC (exchange protein directly activated by cAMP) inhibitor. This mechanism is crucial in regulating various cellular processes, including insulin secretion and cell proliferation in pancreatic beta cells. It has been shown to block intracellular Akt phosphorylation and Rap1 activation, further elucidating its role in metabolic regulation and cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Pancreatic Cancer : In a study involving PDA models, treatment with the compound resulted in reduced tumor growth and metastasis compared to control groups .

- Rickettsial Infections : The compound significantly improved survival rates in mice infected with rickettsial pathogens when administered at specific doses .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or dynamic kinetic resolution (DKR) may be employed. Post-synthesis, enantiomeric excess (ee) should be quantified via chiral HPLC with conditions similar to those reported for analogous amines: CHIRALCEL OD-H column, hexanes:i-PrOH:Et₂NH (900:100:1), flow rate 0.5 mL/min, and UV detection at 254 nm . X-ray crystallography (using SHELX programs for structural refinement) can confirm stereochemistry .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- NMR : Use , , and -NMR to confirm substitution patterns and fluorine/chlorine positions.

- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle measurements. ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for halogenated derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

- Derivatization : React amines with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to form stable derivatives for unambiguous characterization via crystallography or LC-MS .

- Crystallographic Refinement : Use SHELXD/SHELXE for phase determination in ambiguous cases, especially for halogen-heavy structures .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Mechanistic Probes : Simulate reaction pathways (e.g., cyclization or halogen migration) using Gaussian or ORCA software. Reference analogous chloro-fluorophenyl systems to validate models .

- Docking Studies : If targeting biological applications, model interactions with enzymes using AutoDock Vina, leveraging PubChem 3D conformers .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–80°C) and pH ranges (2–12).

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life.

- Spectroscopic Tracking : UV-Vis or fluorescence spectroscopy can detect structural changes in real-time, particularly for conjugated enamine systems .

Data Analysis and Interpretation

Q. How to address discrepancies in crystallographic data refinement for halogenated amines?

- Methodological Answer :

- Halogen Bonding : Account for Cl/F···π interactions using SHELXL’s restraints (e.g., DFIX, DANG).

- Disorder Modeling : Split occupancy refinement for disordered halogen atoms.

- Validation Tools : Check using checkCIF/PLATON to ensure geometric outliers (e.g., bond distances) are justified .

Q. What statistical approaches are suitable for analyzing enantioselectivity trends in asymmetric syntheses?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to correlate catalyst structure with ee values.

- Kinetic Profiling : Fit time-dependent ee data to first-order or reversible reaction models.

- Error Analysis : Report confidence intervals for ee measurements using triplicate HPLC runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.